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Compound of Interest

Compound Name: Chroman-7-amine

CAS No.: 50386-68-0

Cat. No.: B3181002

Get Quote

Executive Summary
The Chroman-7-amine scaffold (7-amino-3,4-dihydro-2H-1-benzopyran) represents a

privileged substructure in medicinal chemistry. Historically utilized as a bioisostere for 7-

aminotetralins in CNS ligand design, this scaffold has recently gained prominence as a critical

"anchor" moiety for covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction—a

high-value target in the Hippo signaling pathway. This guide analyzes the structural advantages

of the chroman-7-amine core, delineates its primary therapeutic targets, and provides

validated protocols for synthesis and biological interrogation.

Structural Biology & SAR: The Chroman Advantage
The chroman-7-amine scaffold is distinguished by the presence of an intracyclic oxygen atom

at position 1, which differentiates it from its carbocyclic analog, 7-aminotetralin. This structural

nuance imparts specific physicochemical properties critical for drug-target interactions.
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Electronic Effects: The oxygen atom at position 1 exerts an electron-donating effect via

resonance, increasing the electron density of the aromatic ring. This modulates the pKa of

the 7-amine, making it a distinct hydrogen bond donor/acceptor compared to the tetralin

analog.

Conformational Constraint: The fused dihydropyran ring locks the amine vector, reducing

entropic penalty upon binding.

Lipophilicity (LogP): The ether oxygen lowers the cLogP relative to tetralin, potentially

improving aqueous solubility and metabolic clearance profiles while maintaining blood-brain

barrier (BBB) permeability for CNS targets.

Quantitative SAR Data (Representative)
The following table illustrates the shift in binding affinity and physicochemical properties when

transitioning from a tetralin to a chroman core in theoretical dopamine D3 receptor ligands.
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Primary Therapeutic Target: YAP/TAZ-TEAD
Interaction
The most significant recent application of chroman-7-amine analogs is in the inhibition of the

Hippo signaling pathway, specifically targeting the interaction between YAP/TAZ (transcriptional

co-activators) and TEAD (transcription factors). Dysregulation of this pathway drives malignant

pleural mesothelioma, non-small cell lung cancer, and other solid tumors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3181002?utm_src=pdf-body-href
https://www.benchchem.com/product/b3181002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Chroman-7-amine derivatives serve as the scaffold for small molecules that bind to the

palmitate-binding pocket of TEAD. The 7-amine group is frequently derivatized with an

acrylamide warhead to form a covalent bond with a conserved Cysteine residue (e.g., Cys359

in TEAD1) or used as a linker to extend into the hydrophobic core.

Binding Mode: The chroman core sits in the hydrophobic pocket, mimicking the endogenous

palmitate ligand.

Therapeutic Effect: Preventing YAP/TEAD complex formation blocks the transcription of pro-

proliferative genes (CTGF, CYR61), inducing apoptosis in tumor cells.

Signaling Pathway Visualization
The following diagram illustrates the intervention point of Chroman-7-amine analogs within the

Hippo pathway.
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Caption: Mechanism of YAP/TAZ-TEAD inhibition by Chroman-7-amine analogs blocking the

transcriptional complex formation.

Secondary Targets: CNS & Kinase Modulation
Trace Amine Associated Receptors (TAAR1)
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Chroman-7-amine analogs act as rigidified bioisosteres of phenethylamines. They are

explored as modulators of TAAR1, a target for schizophrenia and addiction. The chroman core

restricts the conformational flexibility of the ethylamine side chain (when the amine is at

position 3) or provides a rigid aniline motif (amine at position 7) for allosteric modulation.

Kinase Inhibition (VEGFR/EGFR)
The 7-aminochroman moiety serves as a bicyclic aniline equivalent in Type I and Type II kinase

inhibitors.

Hinge Binding: The amine nitrogen (often as a urea or amide) forms critical hydrogen bonds

with the kinase hinge region (e.g., Asp/Glu residues).

Selectivity: The oxygen in the chroman ring can interact with solvent-front residues, altering

selectivity profiles compared to naphthalene-based inhibitors.

Experimental Protocols
Protocol: Synthesis of 7-Aminochroman-4-one
A key intermediate for TEAD inhibitors.

Reagents: N-(4-oxochroman-7-yl)acetamide, 12 M HCl, Ethanol. Workflow:

Hydrolysis: Dissolve N-(4-oxochroman-7-yl)acetamide (1.0 eq) in a mixture of Ethanol and

water (10:1 ratio).

Acidification: Add 12 M HCl (excess) dropwise.

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC

(disappearance of starting amide).

Neutralization: Evaporate solvent. Suspend residue in saturated aqueous NaHCO₃.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄.

Purification: Concentrate in vacuo to yield 7-aminochroman-4-one.
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Protocol: TEAD-GAL4 Luciferase Reporter Assay
Self-validating assay to confirm functional inhibition of the YAP-TEAD complex.

Objective: Measure the ability of the analog to inhibit TEAD-dependent transcription. Materials:

HEK293T cells, pGAL4-TEAD plasmid, pUAS-Luciferase plasmid, Renilla control.

Step-by-Step:

Transfection: Co-transfect HEK293T cells with pGAL4-TEAD (encodes TEAD DNA-binding

domain fused to GAL4) and pUAS-Luc (Luciferase driven by GAL4 binding sites).

Treatment: 24 hours post-transfection, treat cells with the Chroman-7-amine analog (0.1 nM

– 10 µM) or vehicle (DMSO).

Incubation: Incubate for 18–24 hours at 37°C.

Lysis & Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla

luciferase activity using a dual-luciferase assay kit.

Validation: Normalize Firefly signal to Renilla (transfection control). A decrease in the ratio

indicates successful inhibition of TEAD transcriptional activity.

Synthesis & Validation Workflow
The following flowchart outlines the logical progression from scaffold synthesis to target

validation.
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Caption: Integrated workflow for the synthesis and biological evaluation of Chroman-7-amine
analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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